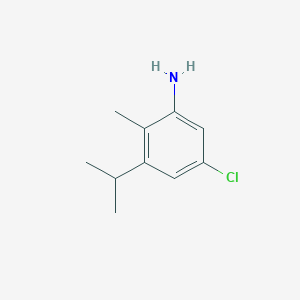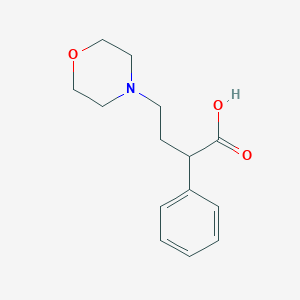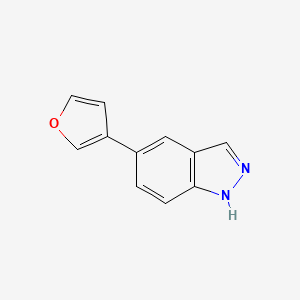
4-(4-Heptylbenzoyl)isoquinoline
説明
4-(4-Heptylbenzoyl)isoquinoline is a chemical compound with the molecular formula C23H25NO . It has a molecular weight of 331.45 .
Molecular Structure Analysis
The molecular structure of 4-(4-Heptylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The heptylbenzoyl group is attached to the isoquinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Heptylbenzoyl)isoquinoline are not fully documented. The molecular weight is 331.45 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Pharmacological Activities of Isoquinoline Derivatives
Isoquinoline derivatives, including those related to 4-(4-Heptylbenzoyl)isoquinoline, have been identified to exhibit a wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antibacterial, antitumor, and other biological activities. Notably, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed activities in these areas. The structure-activity relationships (SAR) of these compounds have been investigated, suggesting new possible applications and highlighting their significance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity of isoquinoline derivatives, including 4-(4-Heptylbenzoyl)isoquinoline, are crucial in evaluating their therapeutic potential. Various tests and methods have been developed to assess antioxidant capacity, which is a significant aspect of pharmacological research. These methods include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, relying on chemical reactions and spectrophotometry for assessment. Such analyses are essential for understanding the antioxidant properties of compounds and for their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antiprotozoal and Anticancer Potential
Research into the antiprotozoal and anticancer potential of isoquinoline derivatives has identified various natural products that exhibit activity against protozoal diseases. Compounds such as bisbenzylisoquinoline, protoberberine, and indole alkaloids have been reviewed for their effectiveness. This suggests that isoquinoline derivatives could serve as a foundation for developing new antiprotozoal and anticancer therapies, emphasizing the need for further scientific investigation into these natural products (Phillipson & Wright, 1991).
Insights into Isoquinoline Derivatives for Therapeutics
Isoquinoline (ISOQ) derivatives have shown less known biological potentials, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, among others. The comprehensive review of ISOQ and its synthetic derivatives outlines the broad therapeutic applications and serves as a reference for researchers aiming to develop novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
作用機序
Target of Action
Isoquinoline alkaloids are known to exhibit potent broad-spectrum anticancer activity . The specific targets can vary depending on the specific compound and the type of cancer cells.
Mode of Action
Isoquinoline alkaloids can exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are synthesized from a decarboxylated tyrosine precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold .
Result of Action
The molecular and cellular effects of isoquinoline alkaloids can include the arrest of the cell cycle, induction of apoptosis, and changes in gene expression .
特性
IUPAC Name |
(4-heptylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCCVYUGWIKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270055 | |
| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Heptylbenzoyl)isoquinoline | |
CAS RN |
1187169-78-3 | |
| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)




![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)




![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)